Decyl hexyl phthalate

Beschreibung

Eigenschaften

IUPAC Name |

2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-11-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQBXAQAHHFSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874013 | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25724-58-7 | |

| Record name | Decyl hexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization & Analysis of Decyl Hexyl Phthalate (DHP)

Executive Summary

Decyl hexyl phthalate (DHP) is an asymmetric diester of phthalic acid, classified chemically as 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester (CAS: 25724-58-7). While often encountered as a component of complex "C6–C10" phthalate plasticizer mixtures, the isolation and characterization of the specific asymmetric isomer is critical for environmental toxicology and metabolic profiling.

This guide provides a rigorous technical breakdown of DHP, focusing on its physicochemical constants, synthesis challenges (statistical distribution), and validated GC-MS analytical protocols. Note that DHP is a structural isomer of the widely regulated Di(2-ethylhexyl) phthalate (DEHP), sharing the molecular formula C₂₄H₃₈O₄ , which necessitates high-resolution separation techniques for positive identification.

Chemical Identity & Structural Analysis[1]

DHP consists of a benzene dicarboxylic acid core esterified with two different unbranched alkyl chains: one 6-carbon (hexyl) and one 10-carbon (decyl) chain.

| Parameter | Technical Specification |

| IUPAC Name | 1-decyl 2-hexyl benzene-1,2-dicarboxylate |

| CAS Number | 25724-58-7 |

| Molecular Formula | C₂₄H₃₈O₄ |

| Molecular Weight | 390.56 g/mol |

| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC |

| Isomeric Relationship | Structural isomer of DEHP (Di-2-ethylhexyl phthalate) and Di-n-octyl phthalate (DnOP). |

Physicochemical Properties[1][2][3][4][5]

The following data consolidates experimental values and high-confidence predicted models (QSAR) based on structural homology with DEHP.

Table 1: Physicochemical Constants[4]

| Property | Value | Context/Methodology |

| Physical State | Oily Liquid | Colorless to pale yellow; odorless.[1][2] |

| Boiling Point | 386 °C (approx) | At 760 mmHg. High boiling point due to molecular weight and intermolecular van der Waals forces. |

| Melting Point | -4 °C to -10 °C | Asymmetric substitution disrupts crystal lattice formation, lowering the freezing point compared to symmetric analogs. |

| Density | 0.985 g/cm³ | At 20 °C. Slightly less dense than water. |

| LogP (Octanol/Water) | 8.8 - 9.1 | Critical: Extremely lipophilic. Indicates high potential for bioaccumulation in adipose tissue. |

| Water Solubility | < 0.001 mg/L | Essentially insoluble. Samples require organic solvent extraction (LLE) or SPE. |

| Vapor Pressure | 1.3 x 10⁻⁷ mmHg | At 25 °C. Low volatility, but sufficient for semi-volatile organic compound (SVOC) classification. |

Synthesis & Impurity Profiling

Synthesizing pure asymmetric phthalates is chemically challenging due to transesterification scrambling . A standard reaction between phthalic anhydride, hexanol, and decanol yields a statistical mixture, not just the target DHP.

The Statistical Distribution Problem

When reacting Phthalic Anhydride with an equimolar mix of Hexanol (

-

Dihexyl Phthalate (Sym): 25%

-

Decyl Hexyl Phthalate (Asym - Target): 50%

-

Didecyl Phthalate (Sym): 25%

To obtain high-purity DHP (Reference Standard Grade), a stepwise synthesis or rigorous chromatographic purification is required.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the statistical scrambling inherent in "one-pot" synthesis versus the directed stepwise pathway.

Caption: Comparison of statistical "one-pot" synthesis yielding impurities vs. controlled stepwise esterification.

Analytical Methodology: GC-MS Protocol

Due to the structural isomerism with DEHP, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection. The following protocol is designed to separate DHP from symmetric impurities and DEHP.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate DHP from biological fluids or environmental water while removing matrix interferences.

-

Cartridge: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance), 500 mg.

-

Conditioning: 5 mL Methanol followed by 5 mL Water.

-

Loading: Pass sample (pH adjusted to < 2 to protonate any phthalic acid metabolites) at 2-3 mL/min.

-

Wash: 5 mL 5% Methanol in Water (removes polar interferences).

-

Elution: 2 x 3 mL Ethyl Acetate or Dichloromethane.

-

Concentration: Evaporate to dryness under Nitrogen; reconstitute in isooctane.

Instrumental Parameters

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5MS UI or Rtx-440 (30 m x 0.25 mm x 0.25 µm). Note: Rtx-440 provides superior separation of phthalate isomers.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280 °C.

-

Temperature Program:

-

Initial: 60 °C (Hold 1 min).

-

Ramp 1: 20 °C/min to 220 °C.

-

Ramp 2: 5 °C/min to 320 °C (Hold 5 min). Rationale: The slow ramp (Ramp 2) is critical for resolving DHP from DEHP and DnOP.

-

Mass Spectrometry (SIM Mode)

Phthalates exhibit a characteristic fragmentation pattern.

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Ionization: EI (70 eV).

-

Monitoring Ions (SIM):

-

Quantifier: m/z 149 (Base peak, protonated phthalic anhydride).

-

Qualifiers: m/z 167, m/z 279 (M - Alkyl chain).

-

Diagram 2: Analytical Workflow

This diagram outlines the logic flow from extraction to spectral confirmation.

Caption: Step-by-step analytical workflow for isolating and identifying DHP using GC-MS.

Environmental & Toxicological Implications[4][8]

Metabolism

Like other high molecular weight phthalates, DHP undergoes hydrolysis in the body, primarily catalyzed by lipases and esterases.

-

Phase I: Hydrolysis to Mono-decyl phthalate (MDP) or Mono-hexyl phthalate (MHP).

-

Phase II: Glucuronidation of the mono-ester and excretion in urine.

Why this matters: The mono-esters are often the bioactive toxicants responsible for peroxisome proliferation and endocrine disruption (anti-androgenic activity), rather than the parent diester.

Regulatory Status

While DEHP is heavily regulated (REACH Annex XIV), asymmetric phthalates like DHP often fall under "grouping approaches" by regulatory bodies (e.g., EFSA, EPA) due to their structural similarity and shared mechanism of action (phthalate syndrome).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33154: 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Decyl hexyl phthalate (DTXSID70874013).[3] Retrieved from [Link]

-

Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Technical Note comparing Rtx-440 and XLB columns for phthalate separation). Retrieved from [Link]

-

Agilent Technologies. Analysis of Phthalates Using GC/MS with Hydrogen Carrier Gas. (Protocol for phthalate analysis).[4][5] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Decyl Hexyl Phthalate

Abstract: This document provides an in-depth technical overview of decyl hexyl phthalate (CAS No. 25724-58-7), a significant member of the phthalate ester class of compounds. We will explore its core molecular and physicochemical properties, outline a representative synthesis protocol, and discuss its applications, particularly as a plasticizer. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for material science, formulation, and toxicological studies.

Chemical Identity and Core Properties

Decyl hexyl phthalate is a diester of phthalic acid, featuring both a hexyl and a decyl aliphatic chain. This asymmetric structure influences its physical properties and performance characteristics as a plasticizer.

-

Molecular Formula: C24H38O4[1]

-

Molecular Weight: 390.56 g/mol

-

IUPAC Name: 2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate[1][2]

-

Synonyms: Hexyl decyl phthalate, 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester[1]

-

CAS Registry Number: 25724-58-7[3]

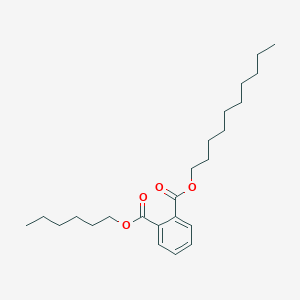

Molecular Structure Diagram

The structure consists of a central benzene-1,2-dicarboxylate core to which hexyl and decyl alcohol moieties are attached via ester linkages.

Caption: Molecular structure of decyl hexyl phthalate.

Physicochemical Properties

The physical state and properties of decyl hexyl phthalate are critical for its application as a plasticizer. Its long alkyl chains contribute to its oily nature and low volatility. A summary of key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C24H38O4 | [4][1] |

| Molecular Weight | 390.56 g/mol | [4][1] |

| Physical State | Oily liquid | [5] |

| Melting Point | -4 °C | [6] |

| XLogP3 | 9.1 | [1][7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [5] |

Note: Experimental data for decyl hexyl phthalate is limited. Some properties are inferred from similar phthalate esters like di(2-ethylhexyl) phthalate (DEHP) and dihexyl phthalate.

Synthesis and Characterization

General Synthesis Protocol: Fischer Esterification

Phthalate esters are typically synthesized via the Fischer esterification of phthalic anhydride with the corresponding alcohols. For an asymmetric diester like decyl hexyl phthalate, the synthesis can be performed in a stepwise manner to control the introduction of the different alkyl groups, though a one-pot reaction with a mixture of alcohols is also common. The reaction is acid-catalyzed, typically using catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[8]

Causality in Experimental Design:

-

Reactants: Phthalic anhydride is the source of the phthalate core. 1-Hexanol and 1-decanol are the sources of the alkyl chains.

-

Catalyst: An acid catalyst (e.g., H2SO4) is essential to protonate the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reaction Conditions: The reaction is typically heated under reflux to increase the reaction rate. A Dean-Stark apparatus is used to remove water, a byproduct of the esterification. According to Le Chatelier's principle, removing a product drives the equilibrium towards the formation of more products (the desired ester).

Step-by-Step Methodology:

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: Charge the flask with phthalic anhydride (1.0 eq), 1-hexanol (1.1 eq), 1-decanol (1.1 eq), and a suitable solvent like toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-2% by weight of the reactants).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Remove the solvent (toluene) and any excess alcohol under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield the pure decyl hexyl phthalate.

-

Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques are employed.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. Predicted m/z values for various adducts can be calculated, such as [M+H]+ at 391.28428 and [M+Na]+ at 413.26622.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure by showing characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the hexyl and decyl chains.

-

Infrared (IR) Spectroscopy: Would show a strong carbonyl (C=O) stretch characteristic of esters (around 1730 cm⁻¹) and C-O stretches, along with signals for the aromatic ring and aliphatic C-H bonds.

Applications in Research and Industry

The primary application of decyl hexyl phthalate, like other phthalates, is as a plasticizer.[2] Plasticizers are additives that increase the flexibility, durability, and workability of polymers, most notably polyvinyl chloride (PVC).[2]

Mechanism of Action: Phthalate molecules interpose themselves between polymer chains, reducing the intermolecular forces (van der Waals forces) and thereby lowering the glass transition temperature (Tg) of the material.[2] This transforms a rigid plastic into a flexible one.

Relevance to Drug Development Professionals:

-

Medical Devices: Phthalates like Di(2-ethylhexyl) phthalate (DEHP) have been extensively used in flexible PVC medical devices, including IV bags and tubing, blood bags, catheters, and enteral nutrition feeding bags.[9][10][11] The flexibility imparted by the plasticizer is crucial for patient comfort and device function.[9][10]

-

Formulation Research: Decyl hexyl phthalate can serve as a model compound in studies investigating structure-property relationships of plasticizers. Researchers can study how the specific lengths of the decyl and hexyl chains influence properties such as migration resistance, volatility, and low-temperature performance compared to other phthalates.[2]

-

Excipients: While less common, certain esters can be used as plasticizers in pharmaceutical coatings for tablets and capsules to improve the flexibility and integrity of the film.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of decyl hexyl phthalate.

Toxicology and Safety Considerations

The toxicological profile of phthalates is a subject of extensive research and regulatory scrutiny. While data specific to decyl hexyl phthalate is sparse, the class of ortho-phthalates has been associated with several health concerns, primarily related to endocrine disruption and reproductive toxicity.[12][13][14]

-

Endocrine Disruption: Many phthalates are known or suspected endocrine disruptors.[1][12] They can interfere with the body's hormonal systems, particularly by exhibiting anti-androgenic activity.[13]

-

Reproductive Toxicity: Studies on related compounds like DEHP and Di-n-hexyl Phthalate (DnHP) have shown adverse effects on reproduction and development in animal models.[5][12][15] The European Chemicals Agency (ECHA) classifies some phthalates as toxic to reproduction.[15]

-

Leaching and Exposure: A primary concern for drug development professionals is the potential for phthalates to leach from plastic medical devices into solutions like blood, drugs, or nutrition formulas, leading to direct patient exposure.[9][10]

Due to these concerns, there is a significant regulatory push to find safer alternatives to certain phthalates, especially in sensitive applications like medical devices and childcare articles.[11][16][17]

Conclusion

Decyl hexyl phthalate is a well-defined diester with specific physicochemical properties derived from its asymmetric alkyl chains. Its synthesis follows standard esterification principles, and its primary utility lies in its function as a plasticizer for polymers like PVC. For professionals in the scientific and drug development fields, understanding its molecular structure, synthesis, and properties is crucial for material selection, formulation development, and risk assessment. The growing body of research on the toxicology of the broader phthalate class necessitates careful consideration of its applications and potential for human exposure.

References

-

DECYL HEXYL PHTHALATE . (n.d.). In gsrs. Retrieved January 7, 2026, from [Link]

-

decyl hexyl 1,2-benzenedicarboxylate . (n.d.). In Stenutz. Retrieved January 7, 2026, from [Link]

-

Decyl hexyl phthalate . (n.d.). In CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester . (n.d.). In PubChem. Retrieved January 7, 2026, from [Link]

-

Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview . (n.d.). In PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Decyl hexyl phthalate (C24H38O4) . (n.d.). In PubChemLite. Retrieved January 7, 2026, from [Link]

-

DEHP phthalates in medical devices . (2023, July 1). In GOV.UK. Retrieved January 7, 2026, from [Link]

-

DEHP In Medical Devices . (n.d.). In B. Braun Australia. Retrieved January 7, 2026, from [Link]

-

Diethylhexylphthalate | C24H38O4 | CID 7057919 . (n.d.). In PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

Bis(2-ethylhexyl) phthalate . (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Dihexyl phthalate | C20H30O4 | CID 6786 . (n.d.). In PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

CAS No : 25724-58-7| Chemical Name : Decyl Hexyl Phthalate . (n.d.). In Pharmaffiliates. Retrieved January 7, 2026, from [Link]

-

Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP) . (n.d.). In ResearchGate. Retrieved January 7, 2026, from [Link]

-

Dihexyl phthalate - Substance Information . (n.d.). In ECHA - European Union. Retrieved January 7, 2026, from [Link]

-

Phthalates and Their Impacts on Human Health . (2021, May 18). In PMC - NIH. Retrieved January 7, 2026, from [Link]

-

ECHA Believes the Uses of Ten Phthalates have been Largely Phased Out in EU . (2022, April 20). In REACH24H. Retrieved January 7, 2026, from [Link]

-

Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate . (2017, May 6). In Eagle Scholar. Retrieved January 7, 2026, from [Link]

-

An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices . (n.d.). In PubMed. Retrieved January 7, 2026, from [Link]

-

PHTHALATES IN MEDICAL DEVICES: REGULATIONS AND ALTERNATIVES . (2025, January 2). In lne-gmed.com. Retrieved January 7, 2026, from [Link]

Sources

- 1. 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | C24H38O4 | CID 33154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decyl Hexyl Phthalate | High-Purity Plasticizer [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. decyl hexyl 1,2-benzenedicarboxylate [stenutz.eu]

- 7. PubChemLite - Decyl hexyl phthalate (C24H38O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. gov.uk [gov.uk]

- 10. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]

- 11. lne-gmed.com [lne-gmed.com]

- 12. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 14. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substance Information - ECHA [echa.europa.eu]

- 16. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accustandard.com [accustandard.com]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Decyl Hexyl Phthalate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mixed-Ester Phthalates

Phthalate esters are a class of organic compounds widely utilized as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials. While symmetric dialkyl phthalates are commonplace, unsymmetrical or mixed-dialkyl phthalates, such as decyl hexyl phthalate, offer a unique balance of properties, including tailored solvency and volatility. This guide provides a comprehensive overview of the synthesis and rigorous chemical characterization of decyl hexyl phthalate, presenting not just the "how," but the critical "why" behind the methodological choices. Our aim is to equip researchers and professionals in drug development and material science with the foundational knowledge and practical protocols necessary for the precise synthesis and validation of this and similar mixed-ester compounds.

Part 1: Strategic Synthesis of Decyl Hexyl Phthalate

The synthesis of an unsymmetrical diester like decyl hexyl phthalate from phthalic anhydride and two different alcohols (decanol and hexanol) presents a unique challenge: controlling the statistical distribution of products. A simplistic one-pot reaction with both alcohols will inevitably lead to a mixture of di-decyl phthalate, di-hexyl phthalate, and the desired decyl hexyl phthalate, making purification arduous. To circumvent this, a strategic two-step approach is employed to maximize the yield of the target mixed ester.

The Underlying Chemistry: A Two-Step Esterification

The synthesis hinges on the principles of Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (or its anhydride) and an alcohol. The key to selectively forming the mixed ester is to first synthesize the monoester, hexyl hydrogen phthalate, and then introduce the second alcohol, decanol, to complete the diesterification. This sequential addition significantly improves the statistical outcome in favor of the unsymmetrical product.[1]

The reaction proceeds in two distinct stages:

-

Formation of the Monoester: Phthalic anhydride readily reacts with one equivalent of hexanol at a moderately elevated temperature. This step is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the ring-opening and formation of the monoester. This initial reaction is relatively fast and can often proceed without a strong acid catalyst.

-

Formation of the Diester: The second esterification, converting the monoester to the diester by reaction with decanol, is a reversible and typically slower process.[1] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial here to protonate the carboxylic acid group of the monoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by decanol. The removal of water, a byproduct of this step, is essential to drive the equilibrium towards the product side.

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the strategic two-step synthesis and subsequent purification of decyl hexyl phthalate.

Detailed Experimental Protocol: Synthesis

Materials:

-

Phthalic Anhydride (C₈H₄O₃)

-

1-Hexanol (C₆H₁₄O)

-

1-Decanol (C₁₀H₂₂O)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate

-

Silica Gel (for column chromatography)

Procedure:

-

Monoester Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq) and 1-hexanol (1.0 eq).

-

Heat the mixture to approximately 130-140°C with continuous stirring for 2 hours. The reaction mixture should become a clear, homogeneous liquid.

-

Allow the mixture to cool to room temperature. The product at this stage is primarily hexyl hydrogen phthalate.

-

-

Diester Formation:

-

To the cooled monoester mixture, add 1-decanol (1.1 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).

-

Set up the apparatus for distillation (e.g., a Dean-Stark trap) to remove the water formed during the reaction.

-

Heat the reaction mixture to reflux (typically 150-180°C) and continue heating until no more water is collected in the trap (approximately 4-6 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product, a mixture of the desired decyl hexyl phthalate and the two symmetrical diesters, is purified by column chromatography on silica gel.[2]

-

A solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., a gradient of 0% to 10% ethyl acetate in hexane), is typically effective for separating the three phthalates.[3] The elution order will generally be the least polar compound (di-decyl phthalate), followed by the mixed ester (decyl hexyl phthalate), and finally the most polar of the three (di-hexyl phthalate).

-

Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure decyl hexyl phthalate.

-

Combine the pure fractions and evaporate the solvent to yield the purified decyl hexyl phthalate as a clear, oily liquid.

-

Part 2: Rigorous Chemical Characterization

Once synthesized and purified, the identity and purity of decyl hexyl phthalate must be unequivocally confirmed through a battery of analytical techniques. Each technique provides a unique piece of structural information, and together they form a cohesive and self-validating characterization portfolio.

Visualizing the Characterization Workflow

Caption: A schematic outlining the analytical techniques used for the comprehensive characterization of synthesized decyl hexyl phthalate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phthalates. It provides information on both the purity of the sample (from the gas chromatogram) and the identity of the compound (from the mass spectrum).

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique mass spectrum that serves as a molecular fingerprint.

Expected Results for Decyl Hexyl Phthalate:

-

Gas Chromatogram: A single, sharp peak indicates a high degree of purity.

-

Mass Spectrum: The mass spectrum of decyl hexyl phthalate is expected to show a characteristic fragmentation pattern. A prominent peak at m/z 149 is the hallmark of most phthalates, corresponding to the protonated phthalic anhydride fragment.[4] Other significant fragments would arise from the cleavage of the hexyl and decyl ester groups. The molecular ion peak ([M]⁺) at m/z 390 may also be observed.

Protocol Outline for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified decyl hexyl phthalate in a suitable solvent like hexane or dichloromethane.

-

Instrumentation:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for phthalate analysis.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless or split injection.

-

Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 150°C and ramping up to 280-300°C.

-

MS Detector: Electron ionization (EI) at 70 eV is standard.

-

-

Data Analysis: Compare the obtained mass spectrum with reference libraries and look for the characteristic m/z 149 peak and the molecular ion peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for assessing the purity of the synthesized compound, particularly for less volatile phthalates or when derivatization for GC is not desired.

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector is commonly used for phthalates due to the presence of the aromatic ring.

Expected Results for Decyl Hexyl Phthalate:

-

Chromatogram: A single, well-defined peak is indicative of a pure compound. The retention time can be used for identification if a certified reference standard is available.

Protocol Outline for HPLC Analysis:

-

Sample Preparation: Dissolve a known amount of the purified product in the mobile phase.

-

Instrumentation:

-

Data Analysis: The purity can be calculated from the peak area percentage in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for confirming the presence of key functional groups in the synthesized molecule, thus verifying its identity as a phthalate ester.

Principle: Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Expected Characteristic Absorption Bands for Decyl Hexyl Phthalate:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1720 cm⁻¹.[6] This is one of the most characteristic peaks for an ester.

-

C-O Stretch (Ester): Strong bands in the region of 1300-1000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the 3000-2850 cm⁻¹ region, corresponding to the decyl and hexyl chains.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

C-H Bending (Aromatic): Bands in the 800-700 cm⁻¹ region, indicative of the ortho-disubstituted benzene ring.

Protocol Outline for FTIR Analysis:

-

Sample Preparation: As decyl hexyl phthalate is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for a phthalate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of the molecule by mapping out the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete characterization.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. Certain atomic nuclei (like ¹H and ¹³C) absorb energy and "resonate" at specific frequencies. The chemical environment of each nucleus influences its resonance frequency (chemical shift), providing information about its connectivity.

Predicted ¹H and ¹³C NMR Spectral Data for Decyl Hexyl Phthalate:

While a dedicated experimental spectrum for decyl hexyl phthalate is ideal, we can predict the key features based on the known spectra of similar phthalates and general chemical shift principles.[7][8]

-

¹H NMR:

-

Aromatic Protons: A multiplet in the range of δ 7.5-7.8 ppm, corresponding to the four protons on the benzene ring.

-

Ester Methylene Protons (-O-CH₂-): Two distinct triplets around δ 4.2-4.3 ppm, one for the hexyl chain and one for the decyl chain, each integrating to 2 protons.

-

Alkyl Chain Protons: A series of multiplets between δ 0.8 and 1.8 ppm, corresponding to the methylene and methyl groups of the hexyl and decyl chains. The terminal methyl groups (-CH₃) of both chains will appear as triplets around δ 0.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals in the region of δ 167-168 ppm.

-

Aromatic Carbons: Signals between δ 128 and 133 ppm.

-

Ester Methylene Carbons (-O-CH₂-): Two signals around δ 65-68 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-35 ppm).

-

Protocol Outline for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Assign the peaks based on their chemical shifts, integration (for ¹H), and multiplicity. The data should be consistent with the structure of decyl hexyl phthalate.

Quantitative Data Summary

| Property | Value | Source/Technique |

| Molecular Formula | C₂₄H₃₈O₄ | Mass Spectrometry |

| Molecular Weight | 390.56 g/mol | Mass Spectrometry |

| CAS Number | 25724-58-7 | Chemical Abstract Service |

| Appearance | Clear, oily liquid | Visual Inspection |

| Purity (GC-MS) | >98% (typical) | Gas Chromatography |

| Purity (HPLC) | >98% (typical) | High-Performance Liquid Chromatography |

| FTIR Characteristic Peaks | Wavenumber (cm⁻¹) | Assignment |

| Ester C=O Stretch | ~1725 | Strong, sharp |

| Aliphatic C-H Stretch | 2850-3000 | Multiple bands |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands |

| Ester C-O Stretch | 1000-1300 | Strong bands |

| Aromatic C-H Bend | 700-800 | Ortho-disubstitution |

| Predicted ¹H NMR Chemical Shifts (in CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5 - 7.8 | Multiplet | 4H |

| -O-CH₂- (Decyl) | ~4.25 | Triplet | 2H |

| -O-CH₂- (Hexyl) | ~4.20 | Triplet | 2H |

| Alkyl Chain Protons | 0.8 - 1.8 | Multiplets | ~28H |

| Terminal -CH₃ (Decyl & Hexyl) | ~0.9 | Triplets | 6H |

| Predicted ¹³C NMR Chemical Shifts (in CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| Carbonyl Carbons | 167 - 168 | C=O |

| Aromatic Carbons | 128 - 133 | C-H and C-C |

| Ester Methylene Carbons | 65 - 68 | -O-CH₂- |

| Alkyl Chain Carbons | 14 - 35 | -CH₂- and -CH₃ |

Conclusion: A Self-Validating Approach to Synthesis and Characterization

This guide has outlined a robust and scientifically sound methodology for the synthesis and chemical characterization of decyl hexyl phthalate. By employing a strategic two-step synthesis, the yield of the desired mixed ester can be significantly enhanced. The subsequent multi-technique characterization approach, integrating GC-MS, HPLC, FTIR, and NMR, provides a self-validating system that ensures the identity, purity, and structural integrity of the final product. The principles and protocols detailed herein are not only applicable to decyl hexyl phthalate but can also be adapted for the synthesis and analysis of a wide range of other mixed-ester phthalates, providing a valuable resource for researchers and professionals in the fields of materials science, analytical chemistry, and drug development.

References

-

W. H. W. Lunn, R. A. Morris, and H. J. T. Britton, "Method of making mixed esters of phthalic acid," EP0024505A1, filed July 10, 1980, and issued March 4, 1981.

-

D. A. Guthrie and J. D. Wilson, "Production of mixed esters of phthalic acid," US2862959A, filed December 2, 1958, and issued December 2, 1958.

-

J. Wang, Y. Liu, and J. Yin, "Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry," Journal of The Chinese Chemical Society, vol. 60, no. 8, pp. 947-954, 2013.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 33154, Decyl hexyl phthalate."

-

W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, vol. 43, no. 14, pp. 2923-2925, 1978.

-

T. Nørbygaard and R. W. Berg, "Analysis of phthalate ester content in poly(vinyl chloride) plastics by means of fourier transform Raman spectroscopy," Applied Spectroscopy, vol. 58, no. 4, pp. 410-413, 2004.

-

Restek Corporation, "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance," 2020.

-

S. Öztürk and S. Kır, "Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV," Journal of Research in Pharmacy, vol. 24, no. 4, pp. 544-553, 2020.

-

A. Brevibacterium, "Chemical characterization of Di-(2-ethylhexyl) phthalate," ResearchGate.

-

ChemicalBook, "Didecyl phthalate(84-77-5) 1H NMR spectrum."

-

S. K. Singh, A. K. Singh, and A. K. Misra, "1H and 13CNMR studies of 1,4,8,11,15,18-hexadecyl-22,25-bis(6-hydroxyhexyl)phthalocyanine and its nickel derivative," Magnetic Resonance in Chemistry, vol. 45, no. 12, pp. 1054-1059, 2007.

-

Organic Chemistry Data, "NMR Spectroscopy :: 1H NMR Chemical Shifts."

-

M. I. El-Seoud, M. S. El-Seoud, and A. A. H. Abdel-Rahman, "Purification of Organic Compounds by Flash Column Chromatography," Organic Syntheses, vol. 102, pp. 276-302, 2025.

-

B. Brevibacterium, "Chemical characterization of dibutyl phthalate," ResearchGate.

-

Thermo Fisher Scientific, "Enhanced Sensitivity to Detect Phthalates by FT-IR."

-

The Royal Society of Chemistry, "Supporting information."

-

University of Liverpool Repository, "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES."

-

Spectroscopy Europe, "The prediction of 1H NMR chemical shifts in organic compounds."

Sources

- 1. kemi.dtu.dk [kemi.dtu.dk]

- 2. longdom.org [longdom.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Decyl hexyl phthalate CAS number and synonyms.

An In-Depth Technical Guide to Decyl Hexyl Phthalate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of decyl hexyl phthalate, a significant member of the phthalate ester class of compounds. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its chemical identity, synthesis, industrial applications, and the critical toxicological considerations associated with its use. We will explore the underlying principles of analytical methodologies for its detection and quantification, offering a self-validating protocol for Gas Chromatography-Mass Spectrometry (GC-MS). The guide synthesizes current knowledge on its role as an endocrine disruptor, contextualizing its safety profile within the broader regulatory landscape of phthalates.

Introduction: Situating Decyl Hexyl Phthalate in the Chemical Landscape

Phthalates are a family of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, most notably polyvinyl chloride (PVC). Their widespread use has led to their ubiquity in the environment and detectable levels in human populations.[1] Decyl hexyl phthalate belongs to this class of diesters of phthalic acid. While less studied than its counterparts like Di(2-ethylhexyl) phthalate (DEHP), understanding its specific properties is crucial for risk assessment, particularly in contexts like food contact materials, medical devices, and consumer products.[2] This guide aims to provide the foundational and technical knowledge necessary for professionals working with or studying this compound.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical analysis. Decyl hexyl phthalate is identified by the Chemical Abstracts Service (CAS) with the registry number 25724-58-7 .[2][3][4] A clear understanding of its synonyms and physicochemical properties is essential for both laboratory handling and predictive modeling of its environmental fate.

Synonyms:

-

n-hexyl n-decyl phthalate[5]

These synonyms are often encountered in literature and regulatory documents, and recognizing them is key to a comprehensive literature search.

Table 1: Physicochemical Properties of Decyl Hexyl Phthalate

| Property | Value | Source |

| CAS Number | 25724-58-7 | [2][3][4][5] |

| Molecular Formula | C24H38O4 | [2][3][4][5] |

| Molecular Weight | 390.56 g/mol | [2][3][4][5] |

| Physical Description | Pale Yellow Oil | [2][3] |

| Storage Temperature | 2-8°C, Protected from air and light | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |

Synthesis and Manufacturing Principles

The industrial synthesis of phthalate esters is a well-established chemical process. Decyl hexyl phthalate is produced via the esterification of phthalic anhydride with a mixture of hexanol and decanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[6]

The causality of this process is straightforward: the hydroxyl groups of the alcohols perform a nucleophilic attack on the carbonyl carbons of the phthalic anhydride. This opens the anhydride ring to form a monoester intermediate, which then undergoes a second esterification with another alcohol molecule to yield the final diester product. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol, thereby increasing the reaction rate.

Caption: General synthesis pathway for Decyl Hexyl Phthalate.

Applications and Industrial Relevance

The primary application of decyl hexyl phthalate is as a plasticizer.[2] Its molecular structure, with long, flexible alkyl chains, allows it to integrate between polymer chains (like PVC), disrupting the rigid structure and imparting flexibility. This property is leveraged in a vast array of products. While specific applications for decyl hexyl phthalate are not as widely documented as for DEHP, its function is analogous. Phthalates are used in flooring, cables, adhesives, and sealants.[7]

Furthermore, decyl hexyl phthalate is utilized as a reference standard in toxicology studies and for risk assessment of food contamination that can occur from the migration of phthalates from food-contact materials.[2] The potential for these chemicals to leach from packaging into foodstuffs is a significant public health concern.[8]

Analytical Methodologies

The detection and quantification of phthalates in various matrices require sensitive and robust analytical methods. The most prevalent and reliable technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][9] This method offers excellent separation of complex mixtures and definitive identification based on mass spectra. Alternative methods include High-Performance Liquid Chromatography (HPLC).[10][11]

Caption: Standard analytical workflow for phthalate determination.

Protocol: GC-MS Determination of Decyl Hexyl Phthalate in a Polymer Matrix

This protocol is a self-validating system, incorporating quality controls to ensure accuracy and reliability.

-

Sample Preparation (Extraction):

-

Rationale: To isolate the analyte from the complex polymer matrix.

-

Step 1.1: Accurately weigh approximately 1 gram of the finely ground polymer sample into a glass vial.

-

Step 1.2: Add 10 mL of a high-purity solvent such as hexane or dichloromethane. The choice of solvent is critical; it must effectively dissolve the phthalate without dissolving a significant portion of the polymer matrix.

-

Step 1.3: Add an internal standard (e.g., deuterated phthalate) at a known concentration. This corrects for variations in extraction efficiency and instrument response.

-

Step 1.4: Agitate the sample using sonication for 30 minutes to facilitate the extraction of the phthalate into the solvent.

-

Step 1.5: Centrifuge the sample to pellet the polymer solids. Carefully transfer the supernatant (the solvent containing the phthalate) to a clean vial.

-

-

Sample Cleanup (Optional but Recommended):

-

Rationale: To remove co-extracted compounds that could interfere with the GC-MS analysis.

-

Step 2.1: Pass the extract through a Solid Phase Extraction (SPE) cartridge (e.g., Florisil® or silica).

-

Step 2.2: Elute the phthalates with an appropriate solvent mixture, leaving interferences behind on the cartridge.

-

-

Concentration:

-

Rationale: To increase the analyte concentration to a level detectable by the instrument.

-

Step 3.1: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL.

-

-

GC-MS Analysis:

-

Rationale: To separate the analyte from other compounds and provide a unique mass spectrum for identification and quantification.

-

Step 4.1: Inject 1 µL of the final extract into the GC-MS system.

-

Step 4.2: GC Conditions: Use a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute the phthalates.

-

Step 4.3: MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for decyl hexyl phthalate (e.g., m/z 149, which is a common fragment for phthalates) and the internal standard.

-

-

Quantification:

-

Rationale: To determine the concentration of the analyte in the original sample.

-

Step 5.1: Prepare a calibration curve using standards of known concentrations of decyl hexyl phthalate.

-

Step 5.2: Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Toxicological Profile and Endocrine Disrupting Potential

The toxicological profile of phthalates is a subject of intense research and regulatory scrutiny. Many phthalates are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[12][13] While specific toxicological data for decyl hexyl phthalate are less abundant, the mechanism of action is often shared across the phthalate class, particularly with structurally similar compounds like DEHP.

The primary concern is reproductive and developmental toxicity.[8][12] Exposure to certain phthalates, especially during critical developmental windows, has been linked in animal studies to adverse effects on the male reproductive system.[8] The proposed mechanism involves the disruption of fetal testosterone synthesis.[13] Phthalates and their active metabolites, such as monoesters, can downregulate genes involved in the steroidogenic pathway in fetal testes.[13] This can lead to a cascade of effects, including reduced testosterone levels, which are critical for the normal development of male reproductive organs.

Beyond reproductive effects, phthalate exposure has been epidemiologically linked to other health issues, including metabolic disorders, neurotoxicity, and cardiotoxicity.[12][14]

Caption: Simplified mechanism of phthalate-induced endocrine disruption.

Regulatory Context and Safety

Given the health concerns, several phthalates are regulated by governmental bodies worldwide. These regulations often restrict their use in specific applications, such as children's toys, food packaging, and medical devices. While decyl hexyl phthalate may not be individually named in all regulations, it often falls under broader categories of phthalates. For instance, regulations may target phthalates based on their molecular weight or specific toxicological endpoints. It is imperative for researchers and manufacturers to consult the latest regulatory guidelines from bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to ensure compliance.

Conclusion

Decyl hexyl phthalate is a commercially relevant plasticizer with a chemical profile that necessitates careful study and handling. Its identification is standardized by its CAS number (25724-58-7) and a range of synonyms. While its direct applications are varied, its primary role is to impart flexibility to polymers. The analytical methods for its detection are robust, with GC-MS providing a gold standard for quantification. The principal concern surrounding this and other phthalates is their potential as endocrine disruptors, with significant implications for developmental and reproductive health. A thorough understanding of its synthesis, application, analysis, and toxicology, as outlined in this guide, is essential for any scientific professional engaged in this area of research.

References

-

Coompo Research Chemicals. (n.d.). Decyl Hexyl Phthalate | 25724-58-7. Retrieved January 31, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 25724-58-7| Chemical Name : Decyl Hexyl Phthalate. Retrieved January 31, 2026, from [Link]

-

Ataman Kimya. (n.d.). DI-N-HEXYL PHTHALATE. Retrieved January 31, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Decyl hexyl phthalate. Retrieved January 31, 2026, from [Link]

-

IARC Monographs Vol 101 Working Group. (2013). DI(2-ETHYLHEXYL) PHTHALATE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Retrieved from [Link]

-

Mofireddy, S. R., et al. (2024). Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings. ClinMed International Library. Retrieved January 31, 2026, from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Di-(2-Ethylhexyl) phthalate (DEHP). Retrieved January 31, 2026, from [Link]

-

Wang, Y., et al. (2023). Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders. Frontiers in Endocrinology. Retrieved January 31, 2026, from [Link]

-

Benjamin, S., et al. (2017). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. Journal of Xenobiotics. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33154, 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester. Retrieved January 31, 2026, from [Link]

-

Petersen, J. H., et al. (2009). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved January 31, 2026, from [Link]

-

Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved January 31, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxFAQs™ for Di(2-ethylhexyl)phthalate (DEHP). Centers for Disease Control and Prevention. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). Retrieved January 31, 2026, from [Link]

-

International Journal of Research in Engineering and Science (IJRES). (2023). A review of phthalate test methods. Retrieved January 31, 2026, from [Link]

-

Wang, Y., & Qian, H. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel). Retrieved January 31, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Retrieved January 31, 2026, from [Link]

-

Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved January 31, 2026, from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. Decyl Hexyl Phthalate | 25724-58-7 - Coompo [coompo.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | C24H38O4 | CID 33154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DI-N-HEXYL PHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 7. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. ijres.org [ijres.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Frontiers | Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders [frontiersin.org]

- 13. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinmedjournals.org [clinmedjournals.org]

Environmental fate and transport of Decyl hexyl phthalate.

An In-depth Technical Guide to the Environmental Fate and Transport of Decyl Hexyl Phthalate

Authored by: Gemini, Senior Application Scientist

Introduction

Decyl hexyl phthalate (CAS No. 25724-58-7) is a dialkyl phthalate ester characterized by a benzene ring with two ester side chains, one decyl and one hexyl group.[1][2] Like other high-molecular-weight phthalates, it is primarily used as a plasticizer to impart flexibility, durability, and softness to polymers, particularly polyvinyl chloride (PVC). Its presence in a wide array of consumer and industrial products leads to its inevitable release into the environment through manufacturing processes, product use, and disposal.[3] Understanding the environmental fate and transport of decyl hexyl phthalate is critical for assessing its ecological risk, as compounds in this class are recognized for their potential as endocrine disruptors and their persistence in certain environmental compartments.[4][5] This guide provides a detailed examination of the physicochemical properties, environmental partitioning, degradation pathways, and analytical methodologies relevant to decyl hexyl phthalate, offering a technical resource for researchers and environmental scientists.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The properties of decyl hexyl phthalate, along with the closely related and extensively studied di(2-ethylhexyl) phthalate (DEHP) for comparison, are summarized below.

| Property | Decyl Hexyl Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Significance for Environmental Fate |

| Molecular Formula | C₂₄H₃₈O₄[1] | C₂₄H₃₈O₄ | Influences molecular size and interactions. |

| Molecular Weight | 390.6 g/mol [1] | 390.56 g/mol [6] | Affects volatility and diffusion rates. |

| Water Solubility | Very low (estimated) | 0.003 mg/L at 25°C[6] | Low solubility limits concentration in the aqueous phase and promotes partitioning to organic matter. |

| Vapor Pressure | Very low (estimated) | < 0.01 mmHg at 20°C[6] | Low volatility means it is less likely to be found in the gas phase; primarily transported via particles.[7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 9.1 (estimated)[1] | 7.5 - 9.6 | High Log Kₒw indicates strong lipophilicity, suggesting a high potential for sorption to organic matter and bioaccumulation.[8][9] |

| Kₒc (Organic Carbon-Water Partition Coefficient) | 6.6 x 10⁵ (estimated)[10] | ~5.0 x 10⁵ | A very high Kₒc value predicts strong binding to soil and sediment, resulting in low mobility in these compartments.[10][11] |

| Henry's Law Constant | 2.1 x 10⁻⁵ atm-m³/mole (estimated)[10] | 1.25 x 10⁻⁷ atm-m³/mole | Indicates that volatilization from water is possible but likely attenuated by strong adsorption to particulate matter.[10] |

Environmental Distribution and Transport

The journey of decyl hexyl phthalate through the environment is a complex interplay of partitioning and degradation processes. Its physicochemical properties strongly suggest that it will predominantly reside in solid phases like soil and sediment.

Core Environmental Compartments

-

Soil and Sediment: Due to its high Kₒc value, decyl hexyl phthalate is expected to have very low mobility in soil.[10] Once released, it will rapidly and strongly adsorb to soil organic matter and sediment.[7][11] This sorption significantly reduces its bioavailability and its potential to leach into groundwater. The half-life of similar high-molecular-weight phthalates like DEHP in soil can range from 64 to over 300 days, depending on environmental conditions.[12][13]

-

Water: While direct dissolution is minimal, decyl hexyl phthalate enters aquatic systems primarily through wastewater effluent and surface runoff, often adsorbed to suspended particles.[14][15] In the water column, it will quickly partition from the aqueous phase to suspended solids and bed sediment, where it can persist.

-

Atmosphere: With its extremely low vapor pressure, decyl hexyl phthalate exists in the atmosphere at very low concentrations, predominantly adsorbed to airborne particulate matter and dust.[7] Long-range transport is possible via these particles, allowing for its distribution to remote areas. Removal from the atmosphere occurs mainly through wet and dry deposition.

The overall environmental pathways are visualized in the following diagram.

Caption: Aerobic biodegradation pathway of Decyl Hexyl Phthalate.

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air). With a very high estimated Log Kₒw, decyl hexyl phthalate has a strong thermodynamic potential to accumulate in the fatty tissues of organisms. [8]Bioconcentration, which is uptake from water alone, has been documented for similar phthalates in aquatic species. [8]However, the potential for biomagnification (increasing concentration up the food chain) is thought to be limited because most vertebrate organisms can metabolize and excrete phthalates relatively quickly. [7][8]

Experimental Protocols

Protocol 1: Analysis of Decyl Hexyl Phthalate in Water Samples

This protocol outlines a standard method for the determination of decyl hexyl phthalate in water using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS), a common and robust analytical technique. [16] 1. Sample Collection and Preservation: a. Collect a 1-liter water sample in a pre-cleaned amber glass bottle. b. To prevent biodegradation, preserve the sample by acidifying to pH < 2 with sulfuric acid. c. Store the sample at 4°C and extract within 7 days.

2. Solid-Phase Extraction (SPE): a. Assemble an SPE manifold. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry. b. Pass the 1-liter water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min. c. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering salts. d. Dry the cartridge by applying a vacuum for 20-30 minutes. e. Elute the trapped analytes by passing 2 x 5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) through the cartridge into a collection vial.

3. Concentration and Solvent Exchange: a. Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 35°C). b. Add an internal standard at a known concentration. c. Adjust the final volume to exactly 1 mL.

4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injection: 1 µL splitless injection at 280°C. d. Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. e. MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for decyl hexyl phthalate. f. Quantification: Create a calibration curve using standards of known concentrations and quantify the sample based on the ratio of the analyte peak area to the internal standard peak area.

Self-Validation and Causality: The use of an internal standard corrects for variations in extraction efficiency and injection volume. The SIM mode in MS provides high specificity, ensuring that the signal detected is from the target analyte and not from co-eluting matrix components. Rigorous cleaning of all glassware and use of high-purity solvents are crucial to avoid background contamination, a common issue in phthalate analysis. [16]

Caption: Experimental workflow for the analysis of Decyl Hexyl Phthalate in water.

Conclusion

The environmental fate of decyl hexyl phthalate is characterized by strong sorption to soil and sediment, limiting its mobility and bioavailability. While abiotic degradation processes like hydrolysis and photolysis are slow, biodegradation serves as the ultimate and most significant removal mechanism, breaking the compound down into simpler, non-toxic substances. Its high lipophilicity suggests a potential for bioaccumulation, although rapid metabolism in higher organisms may prevent biomagnification. Accurate monitoring of this compound in the environment requires sensitive analytical methods, such as GC-MS, with stringent protocols to prevent sample contamination. Continued research into the degradation rates and ecotoxicity of decyl hexyl phthalate under various environmental conditions is essential for a complete understanding of its ecological impact.

References

-

National Center for Biotechnology Information (2024). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC. National Library of Medicine. Available at: [Link]

-

Cabaleiro, N., de la Torre, A., & Martínez, I. (2014). Occurrence, fate and effects of Di (2-ethylhexyl) Phthalate in wastewater treatment plants: a review. PubMed. Available at: [Link]

-

Das, D., Paria, K., & Mandal, A. (2022). Continuous treatment of diethyl hexyl and dibutyl phthalates by fixed-bed reactor. GCRIS. Available at: [Link]

-

Kim, Y., Jung, J., & Oh, S. (2015). Soil ecotoxicity study of DEHP with respect to multiple soil species. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (2022). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). National Library of Medicine. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). ATSDR. Available at: [Link]

-

Fu, X., et al. (2020). Study on the biodegradation of di-ethyl hexyl phthalate (DEHP) by different microorganisms. Journal of Biotech Research. Available at: [Link]

-

Illa, L., et al. (2020). Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). Octyl decyl phthalate. PubChem. Available at: [Link]

-

Trcera, N., et al. (2015). Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France). PubMed. Available at: [Link]

-

Bollmann, U. E., et al. (2014). Occurrence of Phthalates in Surface Runoff, Untreated and Treated Wastewater and Fate during Wastewater Treatment. ResearchGate. Available at: [Link]

-

Illa, L., et al. (2020). Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria - PMC. National Library of Medicine. Available at: [Link]

-

U.S. Environmental Protection Agency (2024). Fate and Transport Assessment for Diisodecyl Phthalate (DIDP). EPA. Available at: [Link]

-

Wang, J., et al. (2019). The dissipation of Di (2-ethylhexyl) phthalate in soil with different moisture: A comprehensive analysis of its relationship with microbial community structure. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester. PubChem. Available at: [Link]

-

Zhang, Y., et al. (2022). Partition and Fate of Phthalate Acid Esters (PAEs) in a Full-Scale Horizontal Subsurface Flow Constructed Wetland Treating Polluted River Water. MDPI. Available at: [Link]

-

Chen, Y., et al. (2015). The oxidation of di-(2-Ethylhexyl) phthalate (DEHP) in aqueous solution by UV/H2O2 photolysis. ResearchGate. Available at: [Link]

-

Chen, X., et al. (2024). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. PubMed. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (1995). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]

-

Li, F., et al. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PLOS One. Available at: [Link]

-

Rusyn, I., & Corton, J. C. (2012). Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver. Environmental and Molecular Mutagenesis. Available at: [Link]

-

Ejlertsson, J., et al. (2006). Phthalate hydrolysis under landfill conditions. ResearchGate. Available at: [Link]

-

Gómara, B., et al. (2020). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Tran, T. K. C., et al. (2023). Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies. ResearchGate. Available at: [Link]

-

Li, F., et al. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. Semantic Scholar. Available at: [Link]

-

Brown, D. (1981). Phthalates and the aquatic environment: Part I The effect of di-2-ethylhexyl phthalate (DEHP) and di-isodecyl phthalate (DIDP) on the reproduction of and observations on their bioconcentration. SciSpace. Available at: [Link]

-

Marin, M. L., & Migallon, P. L. (2004). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Illinois State Academy of Science. Available at: [Link]

-

National Center for Biotechnology Information (2024). Dihexyl phthalate. PubChem. Available at: [Link]

-

Wang, Y., et al. (2015). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

Junaid, M., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). LCWU. Available at: [Link]

-

Chen, X., et al. (2019). Fate of di (2‑ethylhexyl) phthalate in different soils and associated bacterial community changes. ResearchGate. Available at: [Link]

-

Wikipedia (2024). Bis(2-ethylhexyl) phthalate. Available at: [Link]

-

CAS Common Chemistry (2024). Decyl hexyl phthalate. American Chemical Society. Available at: [Link]

Sources

- 1. 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | C24H38O4 | CID 33154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. mdpi.com [mdpi.com]

- 10. Octyl decyl phthalate | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soil ecotoxicity study of DEHP with respect to multiple soil species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Occurrence, fate and effects of Di (2-ethylhexyl) Phthalate in wastewater treatment plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

Decyl Hexyl Phthalate (DHP): Exposure Mechanics and Leachable Risk in Pharmaceutical Systems

Executive Summary

Decyl hexyl phthalate (DHP) (CAS RN: 25724-58-7) is an asymmetric phthalate ester often identified as a constituent in mixed-alcohol plasticizer streams (e.g., C6–C10 phthalates).[1][2] While less ubiquitous than DEHP in legacy literature, DHP represents a critical "suspect" leachable in modern pharmaceutical development, particularly within Extractables & Leachables (E&L) profiles for PVC-based medical devices and container closure systems.

This technical guide analyzes the physicochemical drivers of DHP migration, its metabolic fate, and the analytical strategies required for its detection in biological and drug product matrices. It serves as a blueprint for risk assessment in drug development, moving beyond simple identification to mechanistic understanding.

Chemical Identity & Physicochemical Properties

Understanding the mobility of DHP requires a precise look at its lipophilicity and molecular weight. As an asymmetric ester, it possesses unique polarity characteristics that influence its migration kinetics from polymer matrices into drug formulations.[1]

Table 1: Physicochemical Profile of Decyl Hexyl Phthalate

| Property | Value / Characteristic | Relevance to Exposure |

| CAS Registry Number | 25724-58-7 | Unique identifier for regulatory screening (e.g., REACH, TSCA).[1] |

| IUPAC Name | 1-decyl 2-hexyl benzene-1,2-dicarboxylate | Defines the asymmetric structure (C6 and C10 chains).[1] |

| Molecular Formula | C₂₄H₃₈O₄ | |

| Molecular Weight | 390.56 g/mol | Mid-range MW facilitates migration into lipophilic solutions.[1] |

| Log Kow (Octanol/Water) | ~7.4 - 8.0 (Predicted) | High Lipophilicity: Strongly partitions into lipid-based drug formulations (e.g., propofol, emulsions).[1] |

| Water Solubility | < 0.01 mg/L (Insoluble) | Low migration into aqueous saline; high migration into surfactants/lipids.[1] |

| Physical State | Viscous, oily liquid | Acts as a lubricant between polymer chains, increasing plasticity. |

Sources and Industrial Origins

DHP is rarely manufactured as a pure, isolated commercial product. Instead, it is typically generated during the esterification of phthalic anhydride with a mixture of hexyl alcohol (C6) and decyl alcohol (C10) .

-

Primary Source: Technical grade plasticizer mixtures (e.g., Phthalate 610).[1]

-

Matrix Presence:

The "Technical Mixture" Complication

In an E&L study, DHP often appears alongside its symmetric counterparts:

-

Di-hexyl phthalate (DnHP) [1]

-

Di-decyl phthalate (DIDP)

-

Decyl hexyl phthalate (DHP) – The mixed ester[1]

Researchers must distinguish DHP from these symmetric esters during chromatographic analysis to ensure accurate quantification.[1]

Exposure Pathways: A Mechanistic View

Exposure is not a passive event; it is driven by the thermodynamics of migration.[1] The pathway from source to receptor involves diffusion, solvation, and biological uptake.

Migration Mechanism (The Leaching Process)